N-(3-bromomethylbenzyl)phthalimide
Overview
Description
N-(3-bromomethylbenzyl)phthalimide: is a chemical compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a bromomethyl group attached to a benzyl ring, which is further connected to a phthalimide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromomethylbenzyl)phthalimide typically involves the reaction of phthalic anhydride with 3-bromomethylbenzylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is purified using techniques such as distillation and crystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: N-(3-bromomethylbenzyl)phthalimide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding phthalimide derivatives.
Reduction: Reduction reactions can convert the phthalimide moiety to phthalamic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phthalimide derivatives.
Oxidation: Formation of phthalimide N-oxides.
Reduction: Formation of phthalamic acid derivatives.
Scientific Research Applications
Chemistry: N-(3-bromomethylbenzyl)phthalimide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized phthalimides and other heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of phthalimide derivatives with biological macromolecules. It is also employed in the development of new bioactive molecules with potential therapeutic applications .
Medicine: this compound derivatives have shown promise in medicinal chemistry for the development of drugs with anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also utilized in the synthesis of specialty chemicals for various applications .
Mechanism of Action
The mechanism of action of N-(3-bromomethylbenzyl)phthalimide involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins and enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects .
Comparison with Similar Compounds
- N-(3-bromopropyl)phthalimide
- N-(4-bromobenzyl)phthalimide
- N-(2-bromomethylphenyl)phthalimide
Comparison: N-(3-bromomethylbenzyl)phthalimide is unique due to the presence of the bromomethyl group at the 3-position of the benzyl ring. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. For example, N-(3-bromopropyl)phthalimide has a different spatial arrangement of the bromine atom, which affects its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-[[3-(bromomethyl)phenyl]methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-9-11-4-3-5-12(8-11)10-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKHNDGGGZRQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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